(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride
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Overview
Description
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields It is a hydrochloride salt form of (S)-2-(piperidin-3-yl)propan-2-ol, which features a piperidine ring attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(piperidin-3-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Formation of the Propanol Group: The propanol group is introduced through a series of reactions, including reduction and substitution reactions.
Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired (S)-configuration.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
®-2-(piperidin-3-yl)propan-2-ol hydrochloride: The enantiomer of the compound with different biological activities.
2-(piperidin-3-yl)ethanol: A structurally similar compound with a different side chain.
3-(piperidin-3-yl)propan-1-ol: Another analog with a different position of the hydroxyl group.
Uniqueness
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride is unique due to its specific (S)-configuration, which imparts distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C8H18ClNO |
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Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-[(3S)-piperidin-3-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,10)7-4-3-5-9-6-7;/h7,9-10H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
SEDMILKWVAVRIH-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)([C@H]1CCCNC1)O.Cl |
Canonical SMILES |
CC(C)(C1CCCNC1)O.Cl |
Origin of Product |
United States |
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